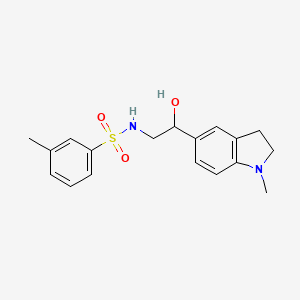![molecular formula C16H12ClN5O2 B2362266 8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-51-9](/img/structure/B2362266.png)
8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group, which is a fused ring system .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazine ring and the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group. The exact synthesis would depend on the starting materials and the specific conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazine ring would contribute to the aromaticity of the molecule, while the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group would add additional structural complexity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific functional groups present in the molecule. The pyrazine ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the types of functional groups present, and the overall charge distribution .Aplicaciones Científicas De Investigación
Oncology Research
This compound could potentially be used in cancer research due to its structural similarity to pyrazine and pyridine derivatives, which have been studied for their anticancer properties . The presence of the chloro and carbonyl groups might interact with various biological targets, such as enzymes or receptors that are overexpressed in cancer cells.
Drug Design and Development
The unique structure of this compound makes it a candidate for drug design . Its core structure could serve as a scaffold for developing new drugs, especially since pyrazine and pyridine rings are common in pharmacologically active molecules . Researchers could modify the compound at various positions to enhance its activity or specificity towards a biological target.
Biochemical Studies
In biochemical research, this compound could be used to study enzyme-substrate interactions . The pyrazine-2-carbonyl moiety could mimic the transition state of a substrate in an enzymatic reaction, providing insights into enzyme mechanisms or serving as an inhibitor .
Neurological Research
Compounds with pyridine and pyrazine structures have been explored for their neuroprotective effects. This compound could be studied for its potential use in neurological disorders , such as Alzheimer’s or Parkinson’s disease, where it might protect neurons from damage or death .
Direcciones Futuras
Propiedades
IUPAC Name |
13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c17-10-1-2-14-20-12-3-6-21(9-11(12)15(23)22(14)8-10)16(24)13-7-18-4-5-19-13/h1-2,4-5,7-8H,3,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOOPFLFDVEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

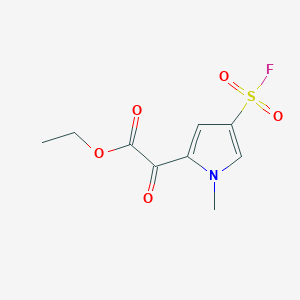
![Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2362186.png)

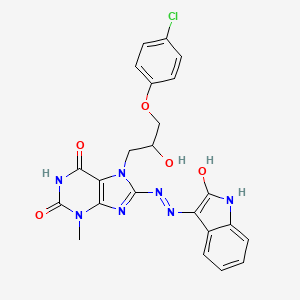

![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)
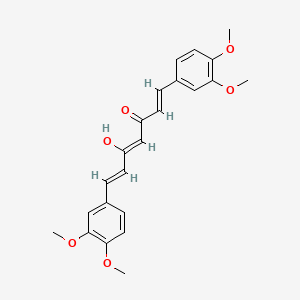
![Methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2362196.png)
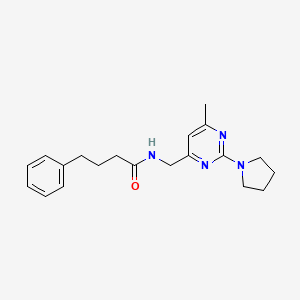

methanone](/img/structure/B2362200.png)
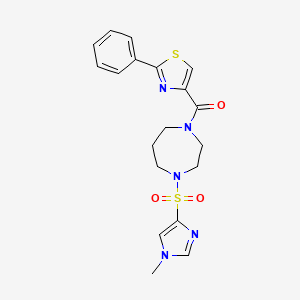
![5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2362203.png)
